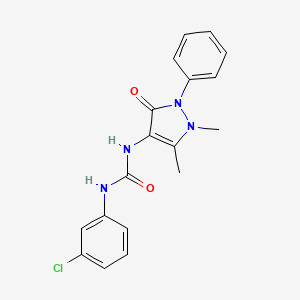

1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related diaryl urea compounds involves the condensation of appropriate anilines with isocyanates or carbodiimides to form the urea functionality. For instance, paper describes the synthesis of 1-aryl-3-(2-chloroethyl) ureas derived from 4-phenylbutyric acid and alkylanilines. Similarly, paper discusses the design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives using computer-aided design, which suggests that a similar approach could be applied to synthesize the compound of interest. The synthesis process typically involves careful selection of starting materials and reaction conditions to achieve the desired urea derivatives.

Molecular Structure Analysis

The molecular structure of diaryl urea derivatives is characterized by the presence of an aryl group attached to the nitrogen of the urea moiety. Paper provides an example of a related compound, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, whose structure was confirmed by spectral and single crystal X-ray diffraction studies. This suggests that the molecular structure of the compound could also be elucidated using similar analytical techniques to determine its crystal system and space group, which are essential for understanding its chemical behavior and interactions.

Chemical Reactions Analysis

The chemical reactivity of diaryl urea derivatives is influenced by the substituents on the aryl rings and the urea functionality. These compounds can undergo various chemical reactions, including further functionalization, depending on the presence of reactive sites. While the provided papers do not detail specific reactions for the compound of interest, they do indicate that the cytotoxicity of similar compounds is evaluated, suggesting that they may participate in biological reactions relevant to their anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like chloro groups can affect these properties by altering the compound's polarity and intermolecular interactions. Although the papers do not provide specific data on the physical and chemical properties of the compound , they do report on the antiproliferative effects of similar compounds against various cancer cell lines, which are indicative of their biological properties and potential as anticancer agents .

科学的研究の応用

Scientific Research Applications

Antifungal Applications

Compounds with structural features similar to the specified molecule have been studied for their antifungal properties. For instance, research on small molecules against Fusarium oxysporum, a pathogen causing Bayoud disease, highlighted the significance of structure-activity relationships in designing antifungal agents. Molecules with antifungal pharmacophore sites were identified, suggesting the potential for similar compounds to serve as antifungal agents through targeted molecular design (Kaddouri et al., 2022).

Biochemical Sensing

Urea derivatives have been evaluated for their role in biochemical sensing, particularly in urea biosensors. Such sensors aim to detect and quantify urea concentration, which is crucial in diagnosing and monitoring various medical conditions and in environmental applications. The advancements in urea biosensors underscore the importance of urea and its derivatives in developing sensitive, selective analytical techniques (Botewad et al., 2021).

Energy Storage and Conversion

In the context of energy storage and electrochemical applications, urea and its derivatives have been explored for their potential in creating more efficient, sustainable technologies. Studies on room-temperature haloaluminate ionic liquids, for example, have assessed the use of urea in novel mixtures to advance electroplating and energy storage solutions (Tsuda et al., 2017).

Therapeutic Applications

Urea derivatives are also prominent in drug design due to their unique hydrogen-bonding capabilities, which can be exploited to modulate drug-target interactions. This versatility has led to the exploration of urea-containing molecules as modulators of biological targets, illustrating their potential in therapeutic applications ranging from antimicrobial to anticancer agents (Jagtap et al., 2017).

特性

IUPAC Name |

1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-12-16(21-18(25)20-14-8-6-7-13(19)11-14)17(24)23(22(12)2)15-9-4-3-5-10-15/h3-11H,1-2H3,(H2,20,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGPQBMQOCCMSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360285 |

Source

|

| Record name | 1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea | |

CAS RN |

325850-26-8 |

Source

|

| Record name | 1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299325.png)

![5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299329.png)

![5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299330.png)

![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)